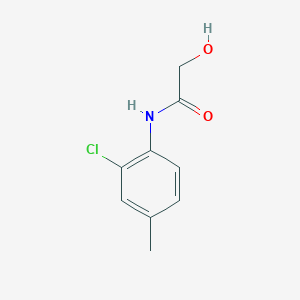

N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide

Description

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6-2-3-8(7(10)4-6)11-9(13)5-12/h2-4,12H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTMCFCQPQKUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Transformations of N 2 Chloro 4 Methylphenyl 2 Hydroxyacetamide

Established and Novel Synthetic Pathways for the Compound

The synthesis of N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide is primarily achieved through a multi-step process, beginning with the formation of a key precursor, N-(2-chloro-4-methylphenyl)-2-chloroacetamide. This intermediate is typically synthesized via the acylation of an appropriate aniline (B41778) derivative.

Optimization of Precursor Synthesis and Reaction Conditions

The established pathway to the precursor, N-(2-chloro-4-methylphenyl)-2-chloroacetamide, involves the reaction of 2-chloro-4-methylaniline (B104755) with chloroacetyl chloride. researchgate.net However, a more detailed synthetic route starts from o-toluidine (B26562). chemicalbook.com In this method, o-toluidine is first acylated with 2-chloroacetyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloroethane (DCE). chemicalbook.com The reaction is initiated at a reduced temperature (0-10 °C) and then allowed to proceed at room temperature. chemicalbook.com Following the initial acylation, a chlorination step is performed on the resulting N-(2-methylphenyl)-2-chloroacetamide using sulfuryl chloride to introduce the chlorine atom at the 4-position of the phenyl ring, yielding the desired precursor. chemicalbook.com

The final conversion of the 2-chloroacetamide (B119443) precursor to the target compound, this compound, is accomplished through a nucleophilic substitution reaction where the chlorine atom is displaced by a hydroxyl group. This transformation is typically achieved via hydrolysis. Studies on related chloroacetamide compounds show that this hydrolysis can be mediated by either acid or base, which can lead to the cleavage of the amide bond as a competing reaction. semanticscholar.org Careful control of reaction conditions is therefore crucial to selectively hydrolyze the C-Cl bond while preserving the amide linkage.

Table 1: Optimized Reaction Conditions for Precursor Synthesis

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time |

|---|---|---|---|---|---|

| Acylation | o-Toluidine, 2-Chloroacetyl chloride | Triethylamine | Dichloroethane (DCE) | 0-10, then 25-30 | 4 hours |

| Chlorination | N-(2-methylphenyl)-2-chloroacetamide | Sulfuryl chloride | Dichloroethane (DCE) | 0, then 25 | 12 hours |

| Hydrolysis | N-(2-chloro-4-methylphenyl)-2-chloroacetamide | Acid or Base | Aqueous solution | Varies | Varies |

This table summarizes a typical synthetic pathway for the precursor based on established methodologies. chemicalbook.comsemanticscholar.org

Application of Green Chemistry Principles in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of N-aryl acetamides. sphinxsai.com For instance, solvent-free reaction conditions, often assisted by microwave irradiation, have been successfully employed for the synthesis of related N-aryl/heteryl acetoacetamides, offering a more eco-friendly and efficient alternative to conventional heating. researchgate.net The use of water as a solvent is another key aspect of green synthesis, minimizing the reliance on volatile organic compounds. sphinxsai.com Furthermore, avoiding hazardous reagents, such as replacing acetic anhydride (B1165640) with less corrosive alternatives in acetylation reactions, contributes to a safer and more sustainable process. sphinxsai.com The concept of atom economy, which measures the efficiency of a chemical transformation, is also a central tenet, encouraging the design of synthetic routes that maximize the incorporation of starting materials into the final product. sphinxsai.com

Catalytic Approaches to this compound Formation

Catalysis offers a means to improve the efficiency and selectivity of the synthesis. In the context of N-aryl acetamide (B32628) formation, catalytic methods are being explored to replace stoichiometric reagents. Research into related compounds has demonstrated the use of potassium tert-butoxide as a catalyst in the synthesis of N-substituted acetoacetamides under solvent-free conditions. researchgate.net Another innovative approach involves the use of Brønsted acidic ionic liquids as reusable promoters for the synthesis of N-aryl amides under mild, ambient conditions. arabjchem.org These catalytic systems can offer advantages such as reduced waste, milder reaction conditions, and the potential for catalyst recycling, aligning with the principles of green chemistry. arabjchem.org

Design and Synthesis of this compound Derivatives and Analogues

The core structure of this compound provides multiple sites for chemical modification, allowing for the design and synthesis of a wide range of derivatives and analogues. These modifications can be strategically introduced at either the acetamide moiety or the chlorinated methylphenyl ring.

Strategic Chemical Modifications at the Acetamide Moiety

The acetamide portion of the molecule, particularly when in its 2-chloro precursor form, is highly reactive and serves as a versatile handle for derivatization. The chlorine atom in N-aryl 2-chloroacetamides is readily displaced by various nucleophiles. researchgate.net This reactivity allows for the synthesis of a diverse array of derivatives.

Substitution with Nucleophiles: The chloro group can be substituted with nitrogen, oxygen, or sulfur nucleophiles. For example, reaction of 2-chloro-N-(p-tolyl)acetamide with sodium azide (B81097) yields the corresponding 2-azido-N-(4-methylphenyl)acetamide. nih.gov Similarly, reactions with mercaptans or phenols can produce sulfide (B99878) or phenoxyacetamide derivatives, respectively. ekb.egnih.gov

Synthesis of Heterocycles: The 2-chloroacetamide precursor is a valuable building block for synthesizing various heterocyclic systems. It can be reacted with reagents like ammonium (B1175870) thiocyanate (B1210189) to form 2-(arylimino)thiazolidin-4-ones or used in multi-component reactions to construct thiophene (B33073) rings. ekb.eguea.ac.uk

For the final 2-hydroxyacetamide (B1193895) product, the hydroxyl group itself can be a point of modification through reactions such as esterification or etherification to generate further analogues.

Functionalization of the Chlorinated Methylphenyl Ring

Further diversification can be achieved by modifying the aromatic ring. The existing substituents—chloro, methyl, and the acetamido group—direct the position of subsequent reactions on the phenyl ring. These groups influence the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

A powerful method for functionalizing the aromatic ring of related N-aryl acetamides is through transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Suzuki cross-coupling has been used to react N-(2,5-dibromophenyl) acetamide with various arylboronic acids, demonstrating that new carbon-carbon bonds can be formed on the aromatic ring even with the acetamide group present. researchgate.net This approach could potentially be applied to introduce new aryl or alkyl groups onto the chlorinated methylphenyl ring of the target compound or its precursors, significantly expanding the library of accessible analogues.

Research on Stereoselective Synthesis of this compound Enantiomers Remains Undisclosed

Despite a comprehensive search of available scientific literature, specific methodologies for the stereoselective synthesis of this compound enantiomers have not been publicly detailed.

While the broader fields of chemical and chemo-enzymatic synthesis offer numerous strategies for producing enantiomerically pure compounds, published research explicitly outlining the application of these techniques to this compound is not available. This includes a lack of information on enzymatic resolutions or asymmetric syntheses that would lead to the individual (R)- and (S)-enantiomers of this specific molecule.

General approaches to obtaining chiral α-hydroxyamides often involve either the resolution of a racemic mixture or the use of a chiral auxiliary or catalyst in the synthetic route. Chemo-enzymatic methods, which leverage the high stereoselectivity of enzymes, are also a common strategy for achieving enantiopurity. These methods can involve the kinetic resolution of a racemic substrate or the asymmetric transformation of a prochiral precursor.

However, without specific studies focused on this compound, any discussion of its stereoselective synthesis would be purely speculative. The unique electronic and steric properties imparted by the 2-chloro-4-methylphenyl group would likely influence the choice of enzyme or catalyst and the optimization of reaction conditions.

The absence of published data prevents the creation of a detailed report or data tables related to the stereoselective synthesis of the enantiomers of this compound. Further research and publication in this specific area are needed to elucidate effective synthetic strategies.

Advanced Structural Elucidation and Conformational Analysis for Research Applications

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide in both solution and solid states. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the chemical environment of individual atoms, the nature of chemical bonds, and the presence of specific functional groups.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structural connectivity of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons in the molecule. For instance, in a closely related compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, key ¹H NMR signals in a DMSO-d₆ solvent include a singlet for the CH₂ protons at approximately 4.21 ppm, aromatic protons as a multiplet between 6.76-7.34 ppm, a hydroxyl proton at 9.20 ppm, and an amide (NH) proton at 10.23 ppm. nih.gov The ¹³C NMR spectrum of this analogue shows the CH₂ carbon at 43.42 ppm, aromatic carbons in the 117-154 ppm range, and the carbonyl (C=O) carbon at 164.76 ppm. nih.gov

Based on this, a predicted set of NMR shifts for this compound can be extrapolated.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.3 | ~20-21 |

| -CH₂- | ~4.2 | ~60 |

| Aromatic C-H | ~7.1-7.5 | ~125-135 |

| Aromatic C-Cl | - | ~128-130 |

| Aromatic C-N | - | ~135-137 |

| Aromatic C-CH₃ | - | ~138-140 |

| -OH | Variable, ~5-6 | - |

| -NH- | ~10.0-10.5 | - |

| -C=O | - | ~168-170 |

To unambiguously assign these signals and understand spatial relationships, multidimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, confirming the connectivity within the aromatic ring and identifying the protons adjacent to the methyl group.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon atom (e.g., linking the aromatic ¹H signals to their respective ¹³C signals).

Nuclear Overhauser Effect Spectroscopy (NOESY): This provides information about which atoms are close in space, which is critical for determining the molecule's preferred conformation in solution, such as the orientation of the acetamide (B32628) side chain relative to the substituted phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental formula.

For the target compound with the chemical formula C₉H₁₀ClNO₂, the expected exact mass can be calculated with high precision. In an analysis of the similar compound 2-chloro-N-(4-hydroxyphenyl)acetamide (C₈H₈ClNO₂), the calculated mass for the [M+H]⁺ ion was 186.0224, with an experimentally found value of 186.0328, confirming its identity. nih.gov

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 200.0473 |

| [M+Na]⁺ | 222.0292 |

| [M-H]⁻ | 198.0327 |

Beyond confirming the molecular formula, tandem mass spectrometry (MS/MS) coupled with HRMS can reveal the compound's fragmentation pattern. This provides structural information by showing how the molecule breaks apart. Expected fragmentation pathways for this compound would likely include:

Cleavage of the amide bond, leading to fragments corresponding to the 2-chloro-4-methylaniline (B104755) moiety and the hydroxyacetyl group.

Loss of small molecules such as water (H₂O) from the hydroxyacetyl side chain or loss of the chlorine atom.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification and Hydrogen Bonding

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying characteristic functional groups and studying intermolecular interactions like hydrogen bonding. nih.gov

For this compound, the key functional groups each have distinct vibrational frequencies. Analysis of related N-(chloro substituted phenyl)acetamides provides a basis for assigning these bands. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch | 3350 - 3450 | Broad band, indicative of hydroxyl group and potential hydrogen bonding. |

| N-H Stretch | 3200 - 3300 | Sharp to medium band, characteristic of the secondary amide. nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, weaker bands. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretches from -CH₂- and -CH₃ groups. |

| Amide I (C=O Stretch) | 1640 - 1680 | Very strong band in IR. Its position is sensitive to hydrogen bonding. nih.gov |

| Amide II (N-H Bend & C-N Stretch) | 1510 - 1570 | Strong band, characteristic of secondary amides. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands of varying intensity. |

| C-O Stretch | 1050 - 1150 | Primary alcohol C-O stretching. |

| C-Cl Stretch | 700 - 800 | Dependent on position on the aromatic ring. |

The precise positions of the O-H, N-H, and C=O (Amide I) bands are particularly informative. In the solid state, shifts to lower wavenumbers compared to the gas phase or dilute solution are indicative of intermolecular hydrogen bonding, a key interaction that dictates the crystal packing arrangement.

X-ray Crystallographic Studies of this compound

While spectroscopic methods define molecular structure, single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation and its arrangement within a crystal lattice. This technique yields precise bond lengths, bond angles, and details of intermolecular interactions in the solid state.

Crystal Growth Optimization and Polymorphism Investigations

The prerequisite for an X-ray crystallographic study is the availability of high-quality single crystals. The growth of such crystals is often achieved by slow evaporation of a saturated solution. For related N-arylacetamides, ethanol (B145695) has been successfully used as a solvent for recrystallization to yield diffraction-quality crystals. nih.gov Optimization of crystal growth may involve screening various solvents of different polarities, controlling the rate of cooling or evaporation, and employing techniques like vapor diffusion.

A critical aspect of solid-state characterization is the investigation of polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, including melting point, solubility, and stability. A thorough polymorphism screen is vital, especially for compounds intended for pharmaceutical use. This often involves crystallization under a wide range of conditions (e.g., different solvents, temperatures, pressures) and using specialized techniques like polymer-induced heteronucleation to access metastable forms. rsc.orgresearchgate.net Each identified polymorph would require a full structural characterization.

Solid-State Molecular Conformation and Packing Interactions

The crystal structure of this compound would reveal its preferred solid-state conformation. In related structures like 2-chloro-N-(4-hydroxyphenyl)acetamide, the molecule is significantly non-planar, with a twist angle of 23.5° between the planes of the phenyl ring and the acetamide group. nih.gov This deviation from planarity is often stabilized by intramolecular interactions, such as C-H···O and N-H···Cl contacts. nih.gov

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, hydrogen bonds are expected to be the dominant structure-directing interactions. Based on the crystal structure of analogues, the following interactions are likely:

N-H···O=C Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. This interaction is a classic motif in amides, often linking molecules into chains or dimers. nih.gov

O-H···O Hydrogen Bonds: The hydroxyl group provides another strong hydrogen bond donor and acceptor site. This can lead to the formation of tapes or sheets, linking molecules through either the hydroxyl oxygen or the carbonyl oxygen. nih.gov

Other Weak Interactions: Weaker interactions, such as C-H···O contacts and potential Cl···O short contacts, can further stabilize the crystal packing. researchgate.net

Despite a thorough search for crystallographic and structural data specific to the chemical compound This compound , no dedicated research articles detailing its inter- and intramolecular hydrogen bonding networks or halogen bonds could be identified.

The performed searches aimed to locate crystal structure analyses, which are essential for the detailed elucidation of three-dimensional molecular arrangements and non-covalent interactions. Such studies provide precise measurements of bond lengths, bond angles, and torsion angles, forming the basis for analyzing hydrogen and halogen bonding geometries.

While research on structurally analogous compounds, such as other N-aryl-2-chloroacetamides, is available and describes the presence of various inter- and intramolecular interactions, the strict adherence to the specified subject, "this compound," precludes the inclusion of data from these related molecules.

Consequently, due to the absence of published research findings and the corresponding specific data tables for this compound, it is not possible to generate the requested scientific article focusing on its advanced structural elucidation and conformational analysis. The foundational experimental data required to produce an accurate and scientifically valid article on this particular compound is not available in the public domain based on the conducted searches.

Computational Chemistry and Theoretical Investigations of N 2 Chloro 4 Methylphenyl 2 Hydroxyacetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of a molecule. For a compound like N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide, these calculations would provide a deep understanding of its intrinsic chemical nature.

The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Based on studies of similar N-chlorophenyl based acetamides, the HOMO of this compound is expected to be localized primarily on the electron-rich 2-chloro-4-methylphenyl ring, while the LUMO would likely be distributed across the acetamide (B32628) group. This distribution would suggest that the aromatic ring is the primary site for electrophilic attack, whereas the acetamide moiety would be more susceptible to nucleophilic attack.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A hypothetical set of these parameters for this compound, derived from theoretical calculations, is presented in Table 1.

Table 1: Predicted Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Predicted Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 eV |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.65 eV |

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, several rotatable bonds exist, primarily around the amide linkage and the bond connecting the phenyl ring to the nitrogen atom. A theoretical conformational analysis would involve mapping the potential energy surface by systematically rotating these bonds to identify stable conformers (energy minima) and the transition states that separate them.

Studies on related N-(2-chlorophenyl)acetamides have shown that the conformation of the N-H bond relative to the ortho-chloro substituent is a key structural feature. researchgate.net It is plausible that for this compound, a syn conformation (where the N-H bond is oriented towards the chloro substituent) would be a stable conformer, potentially stabilized by an intramolecular hydrogen bond. The relative energies of different conformers would determine their population at a given temperature, which is crucial for understanding how the molecule might interact with a biological target.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques build upon quantum chemical calculations to simulate the behavior of a molecule in more complex environments, such as in solution or in the presence of a biological macromolecule.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. While a specific biological target for this compound is not defined, its structural motifs, such as the substituted phenyl ring and the hydroxyacetamide group, are common in various classes of bioactive molecules. A theoretical docking study would involve screening the compound against a panel of relevant protein targets.

The interactions would likely involve hydrogen bonding from the amide N-H and the terminal hydroxyl group, as well as hydrophobic interactions involving the 2-chloro-4-methylphenyl ring. The chlorine atom could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Molecular Dynamics (MD) simulations can provide insights into the time-dependent behavior of this compound in a solvent, typically water, to mimic physiological conditions. An MD simulation would track the movements of the molecule and surrounding solvent molecules over time, revealing its dynamic conformational landscape and its interactions with the solvent.

These simulations would likely show that the polar hydroxyacetamide group forms strong hydrogen bonds with water molecules, enhancing the solubility of the compound. The conformational flexibility observed in the gas phase would be modulated by the solvent, with certain conformations being preferentially stabilized by solvent interactions. The stability of key intramolecular hydrogen bonds in the presence of a competing solvent would also be a critical aspect to investigate.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivation)

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A theoretical QSAR model for a class of compounds including this compound would be derived by calculating a range of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with their measured activity.

For a series of N-(substituted phenyl)-2-hydroxyacetamides, relevant descriptors would fall into several categories:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.

Studies on related chloroacetamides have indicated that lipophilicity is often a key factor in their biological activity, as it governs their ability to cross cell membranes. nih.gov A hypothetical QSAR equation for a particular activity might take the form:

Activity = c₀ + c₁(logP) - c₂(Molecular Volume) + c₃(Dipole Moment)

In this equation, the coefficients (c₀, c₁, c₂, c₃) would be determined through regression analysis. Such a model, once validated, could be used to predict the activity of new, unsynthesized analogs, thereby guiding further chemical optimization.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(2-chlorophenyl)acetamide |

| N-(substituted phenyl)-2-hydroxyacetamides |

Development of Computational Descriptors for Acetamide Analogues

The development of computational descriptors for acetamide analogues is a fundamental step in quantitative structure-activity relationship (QSAR) studies. These descriptors are numerical representations of the chemical and physical properties of the molecules and are essential for building predictive models. A variety of descriptors can be calculated using quantum chemical methods to elucidate the electronic and structural properties of these compounds.

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are powerful tools for this purpose. researchgate.net For a series of acetamide derivatives, DFT calculations can be performed to optimize their molecular geometries and to determine their electronic properties. nih.govnih.gov The choice of basis set, such as 6-311++G(d,p), is critical for obtaining accurate results for structural, thermodynamic, and vibrational characteristics. nih.gov

Commonly calculated quantum chemical descriptors for acetamide analogues include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and to identify sites that are prone to electrophilic and nucleophilic attack. researchgate.net

Thermodynamic Parameters: Properties such as enthalpy, entropy, and Gibbs free energy can be calculated to understand the stability and reactivity of the compounds.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like connectivity and branching.

Geometric Descriptors: These 3D descriptors relate to the shape and size of the molecule.

The following table provides a hypothetical example of quantum chemical descriptors that could be calculated for a series of acetamide analogues.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Analogue A | -6.5 | -1.2 | 5.3 | 2.1 |

| Analogue B | -6.8 | -1.1 | 5.7 | 2.5 |

| Analogue C | -6.3 | -1.5 | 4.8 | 3.0 |

| Analogue D | -7.0 | -1.0 | 6.0 | 1.9 |

Furthermore, Hirshfeld surface analysis is a valuable computational tool to investigate intermolecular interactions within the crystal structure of acetamide derivatives. This analysis helps in understanding the contributions of different types of contacts, such as H⋯H, H⋯Cl/Cl⋯H, and H⋯O/O⋯H, to the crystal packing. nih.gov

Predictive Modeling and Validation of Structure-Activity Relationships

Predictive modeling aims to establish a mathematical relationship between the calculated computational descriptors (independent variables) and the observed biological activity (dependent variable). These models, often in the form of QSAR equations, are invaluable for predicting the activity of new, untested compounds. nih.govmdpi.com

The process of building a QSAR model involves several steps:

Data Set Selection: A diverse set of acetamide analogues with known biological activities is chosen.

Descriptor Calculation: A wide range of descriptors (quantum chemical, topological, etc.) are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build the QSAR model.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Molecular docking and molecular dynamics (MD) simulations are other powerful predictive modeling techniques. mdpi.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and interactions. mdpi.comedgccjournal.org MD simulations can then be used to study the stability of the ligand-protein complex over time. nih.gov For example, docking studies on acetamide-sulfonamide scaffolds have helped to rationalize their biological results by identifying key hydrogen bonding and hydrophobic interactions within the active site of an enzyme. mdpi.com

The following table illustrates a hypothetical QSAR model for a series of acetamide analogues, linking their biological activity to specific descriptors.

| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., HOMO) |

| Analogue A | 10.5 | 10.2 | 2.5 | -6.5 |

| Analogue B | 15.2 | 14.8 | 2.8 | -6.8 |

| Analogue C | 8.1 | 8.5 | 2.2 | -6.3 |

| Analogue D | 20.0 | 19.5 | 3.1 | -7.0 |

Through these computational and theoretical approaches, a deeper understanding of the structure-activity relationships of this compound and its analogues can be achieved, guiding the rational design of new and more effective compounds.

Biological Activity and Molecular Mechanisms of Action Non Clinical / in Vitro / Preclinical Research Focus

In Vitro Pharmacological Profiling and Target Elucidation

Following a comprehensive review of available scientific literature, no specific data pertaining to the in vitro pharmacological profiling of N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide could be retrieved. The subsequent sections detail the absence of information regarding its interaction with biological systems at a preclinical level.

Enzyme Modulation and Inhibition Kinetics in Biochemical Assays

There is no available research detailing the effects of this compound on enzyme activity. Scientific reports containing data on its potential as an enzyme modulator or inhibitor, including any kinetic studies to determine the nature of such interactions, were not found in the public domain.

Receptor Binding and Activation Studies in Cellular Models (non-human origin)

Information regarding the affinity of this compound for specific biological receptors is not available. Consequently, there are no studies published that characterize its potential to act as an agonist or antagonist at any receptor, as investigated through cellular binding assays.

Modulation of Specific Cellular Pathways and Signalling Events in Model Systems

The effect of this compound on intracellular signaling pathways has not been characterized in the available scientific literature. There are no published studies that investigate its potential to modulate specific cellular signaling cascades in model systems.

Mechanistic Investigations at the Subcellular and Molecular Level

Deeper mechanistic studies to elucidate the specific molecular interactions of this compound are not present in the reviewed literature.

Protein-Ligand Interaction Dynamics and Thermodynamics (in vitro)

There is a lack of published data concerning the direct binding interactions between this compound and specific protein targets. As such, details on the dynamics and thermodynamics of any potential protein-ligand complexes have not been described.

Gene Expression and Proteomic Modulation in Model Cells

The impact of this compound on gene expression or the proteome of model cells has not been documented in the available research. There are no studies reporting on changes in genetic transcription or protein translation following cellular exposure to this compound.

Elucidation of Specific Biochemical Cascades Affected by the Compound

The precise biochemical cascades directly modulated by this compound have not been extensively delineated in non-clinical or preclinical research. However, analysis of related acetamide (B32628) structures provides insights into potential mechanisms of action. For instance, certain chloroacetamide derivatives have been investigated for their antimicrobial properties. Studies on analogous compounds suggest that the presence of a chloro group on the acetamide moiety can be crucial for biological activity.

One proposed mechanism for antimicrobial acetamides is the inhibition of essential cellular processes. For example, some studies on chloro-N-(phenyl)acetamides suggest possible interference with microbial growth and proliferation. A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide indicated potential interaction with penicillin-binding proteins, which would disrupt bacterial cell wall synthesis and lead to cell lysis. nih.gov This suggests that this compound could potentially affect similar pathways in susceptible microorganisms.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Impact of Substituent Variations on Molecular Interactions and Activity

The biological activity of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Variations in these substituents can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect its interaction with biological targets.

Research on a series of N-(substituted phenyl)-2-chloroacetamides has demonstrated that the antimicrobial activity can vary with the position of substituents on the phenyl ring. nih.gov For instance, halogenated substituents on the para-position of the phenyl ring, such as chloro, fluoro, and bromo, were found to be among the most active in a particular study, which was attributed to their high lipophilicity facilitating passage through cell membranes. nih.gov This suggests that the 2-chloro and 4-methyl substitutions on the phenyl ring of this compound are likely key determinants of its biological activity profile.

The presence of the chloro atom on the acetamide moiety itself is also a critical factor. In some acetamide derivatives, the addition of a chloro group has been shown to be essential for conferring or enhancing antimicrobial activity. nih.gov For example, N-(2-hydroxyphenyl)acetamide was found to be inactive against Candida albicans, whereas the chlorinated analogue, 2-chloro-N-(2-hydroxyphenyl)acetamide, exhibited significant inhibitory activity. nih.gov

The following table summarizes the impact of different substituents on the antimicrobial activity of a series of N-(substituted phenyl)-2-chloroacetamides against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), illustrating the importance of the phenyl ring substitution pattern.

Table 1: Influence of Phenyl Ring Substituents on the Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

| Compound (Substituent) | Lipophilicity (logP) | Activity against S. aureus (MIC in µg/mL) | Activity against E. coli (MIC in µg/mL) |

|---|---|---|---|

| N-phenyl chloroacetamide | 2.15 | 125 | 250 |

| N-(4-methylphenyl) chloroacetamide | 2.66 | 62.5 | 125 |

| N-(4-chlorophenyl) chloroacetamide | 2.86 | 31.25 | 62.5 |

| N-(4-bromophenyl) chloroacetamide | 2.94 | 31.25 | 62.5 |

| N-(4-hydroxyphenyl) chloroacetamide | 1.62 | 250 | 500 |

Data derived from a study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

Stereochemical Influences on Biological Recognition

The stereochemistry of a molecule can play a pivotal role in its biological activity by influencing its three-dimensional conformation and, consequently, its ability to bind to specific biological targets such as enzymes and receptors. While there are no specific studies on the stereochemical influences of this compound analogues, the principles of stereoselectivity are fundamental in pharmacology and medicinal chemistry.

If the 2-hydroxyacetamide (B1193895) side chain were to be further substituted to create a chiral center, it would be expected that the resulting enantiomers would exhibit different biological activities. This is because the spatial arrangement of atoms in one enantiomer may allow for a more favorable interaction with a chiral binding site on a biological macromolecule, leading to higher potency or a different pharmacological effect compared to its mirror image.

Preclinical Pharmacokinetic and Metabolic Studies Non Human / in Vitro Research Models

In Vitro Absorption and Distribution Research

In vitro models are fundamental in early drug discovery to predict the absorption and distribution of a compound in a living system. These assays provide crucial data on how a substance might cross biological membranes and interact with plasma proteins, which are key determinants of its bioavailability and disposition.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting intestinal drug absorption. nih.goveurofinsdiscovery.com When cultured, these cells differentiate to form a monolayer with tight junctions, mimicking the epithelial barrier of the small intestine. nih.gov The permeability of a compound across this monolayer is a strong indicator of its potential for oral absorption.

In a typical Caco-2 permeability assay, the cells are grown on a semi-permeable filter support, separating a donor (apical) and a receiver (basolateral) chamber. nih.gov The compound of interest, such as N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide, would be added to the apical side to simulate intestinal lumen concentration, and its appearance on the basolateral side, representing the bloodstream, would be measured over time. The rate of transport is used to calculate an apparent permeability coefficient (Papp).

Compounds are generally classified based on their Papp values:

Low Permeability: Papp < 1 x 10⁻⁶ cm/s

Moderate Permeability: Papp between 1 x 10⁻⁶ and 10 x 10⁻⁶ cm/s

High Permeability: Papp > 10 x 10⁻⁶ cm/s

The study would also typically measure efflux, or transport from the basolateral to the apical side, to determine if the compound is a substrate for efflux transporters like P-glycoprotein. A high efflux ratio (Papp(B-A) / Papp(A-B)) would suggest that the compound is actively transported out of cells, which could limit its oral absorption.

Table 1: Hypothetical Caco-2 Permeability Data for this compound

| Direction of Transport | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |

| Apical to Basolateral (A-B) | 5.2 | 1.8 |

| Basolateral to Apical (B-A) | 9.4 |

The extent to which a compound binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution, metabolism, and excretion. scielo.org.mxnih.gov Only the unbound fraction of a drug is free to diffuse into tissues and interact with its therapeutic target. In vitro plasma protein binding studies are commonly conducted using plasma from various animal species (e.g., rat, mouse, dog) to support preclinical toxicology and pharmacokinetic studies. protocols.io

Common methods for determining plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. protocols.io In a typical equilibrium dialysis experiment, a semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber with a protein-free buffer. At equilibrium, the concentration of the unbound compound will be equal on both sides, allowing for the calculation of the percentage of the compound bound to plasma proteins.

The degree of plasma protein binding is often categorized as follows:

Low Binding: < 90%

Moderate Binding: 90% - 99%

High Binding: > 99%

Table 2: Hypothetical In Vitro Plasma Protein Binding of this compound in Various Species

| Animal Species | Plasma Protein Concentration | Percent Bound (%) | Unbound Fraction (%) |

| Mouse | Standard | 85.3 | 14.7 |

| Rat | Standard | 88.1 | 11.9 |

| Dog | Standard | 91.5 | 8.5 |

| Human | Standard | 90.2 | 9.8 |

Biotransformation Pathways and Metabolite Identification (Enzymatic and Microbiological Research)

Biotransformation is the metabolic process by which lipophilic compounds are converted into more polar, water-soluble metabolites that can be readily excreted. nih.gov This process is primarily carried out by enzymes in the liver and is generally divided into Phase I and Phase II reactions. nih.gov

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent compound, typically through oxidation, reduction, or hydrolysis. nih.gov These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. nih.govnih.gov

To study Phase I metabolism in vitro, a compound like this compound would be incubated with liver microsomes from preclinical species (e.g., rat, dog) in the presence of necessary cofactors like NADPH. bioivt.com The reaction mixture would then be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed. nih.gov For a compound with the structure of this compound, potential Phase I metabolic pathways could include hydroxylation of the aromatic ring or N-dealkylation.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid, sulfate (B86663), or glutathione. nih.govuomus.edu.iq These reactions, catalyzed by transferase enzymes, further increase the water solubility of the compound, facilitating its excretion. uomus.edu.iq

In vitro studies of Phase II metabolism often use liver S9 fractions or hepatocytes, which contain both microsomal and cytosolic enzymes, along with the necessary cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation). bioivt.com Analysis by LC-MS/MS would reveal the formation of glucuronide or sulfate conjugates. Given the presence of a hydroxyl group in this compound, it would be a likely substrate for glucuronidation.

Identifying the specific CYP isoforms responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. nih.gov This is typically achieved through in vitro experiments using a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.govnih.govnih.gov

The compound of interest would be incubated with each individual CYP isoform, and the rate of metabolite formation would be measured. nih.gov The isoforms that produce the highest rates of metabolism are considered the primary contributors to the compound's clearance. nih.govnih.gov Further studies may involve chemical inhibitors of specific CYP enzymes in human liver microsomes to confirm these findings. nih.gov

Table 3: Hypothetical Contribution of Major Human CYP Isoforms to the Metabolism of this compound

| CYP Isoform | Relative Contribution (%) |

| CYP1A2 | < 5 |

| CYP2C9 | 15 |

| CYP2C19 | 45 |

| CYP2D6 | < 5 |

| CYP3A4 | 35 |

Enzyme Induction and Inhibition Potential in Cell-Free Systems

A comprehensive search of publicly available scientific literature and databases did not yield any specific data regarding the enzyme induction and inhibition potential of this compound in cell-free systems. Preclinical studies of this nature are fundamental in drug discovery and development to assess the potential of a new chemical entity to cause drug-drug interactions. These interactions can occur when a compound either induces (increases the production of) or inhibits (blocks the activity of) metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.

Typically, in vitro assays are conducted to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of key human CYP isoforms, such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. These experiments involve incubating the test compound with human liver microsomes or recombinant human CYP enzymes and specific probe substrates for each isoform. The rate of metabolite formation from the probe substrate is then measured in the presence and absence of the test compound to quantify the extent of inhibition.

Similarly, the potential for enzyme induction is commonly evaluated using cultured human hepatocytes. These cells are treated with the test compound for a period, typically 48 to 72 hours, after which the expression levels of CYP enzyme mRNA and the corresponding enzyme activity are measured and compared to vehicle-treated control cells.

Without access to proprietary research data or published studies, it is not possible to provide detailed research findings, data tables, or an analysis of the enzyme interaction profile for this compound. Such information would be critical for predicting its metabolic pathways and its potential to alter the pharmacokinetics of co-administered drugs.

Advanced Analytical Methodologies for N 2 Chloro 4 Methylphenyl 2 Hydroxyacetamide Research

Quantitative Bioanalysis Techniques (e.g., LC-MS/MS for compound detection in research matrices)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the gold standard for quantifying small molecules in complex biological samples. rsc.orgresearchgate.net This method is crucial for pharmacokinetic studies, enabling the precise measurement of a compound's concentration in matrices such as plasma, urine, and tissue homogenates. researchgate.net

A typical LC-MS/MS method for the quantification of N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide would involve several key steps. First, a robust method for extracting the compound from the biological matrix would be developed. This is followed by chromatographic separation, usually with a C18 column, to isolate the analyte from endogenous components. The compound would then be ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring a specific fragmentation pattern of the parent ion.

Hypothetical LC-MS/MS Parameters for Analysis:

| Parameter | Hypothetical Value/Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode |

| MS/MS Transition | Specific precursor ion to product ion transition for the compound |

| Internal Standard | A structurally similar molecule, ideally a stable isotope-labeled version of the analyte |

High-Throughput Screening (HTS) Assay Development for Activity Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological target or pathway. nih.govcreative-bioarray.com The process involves miniaturized assays in 96-, 384-, or 1536-well plates and automated liquid handling and signal detection systems. creative-bioarray.comnih.gov

Developing an HTS assay for this compound would first require identifying a potential biological target. The assay would then be designed to produce a measurable signal (e.g., fluorescence, luminescence, absorbance) that changes when the compound interacts with the target. creative-bioarray.com Common HTS approaches include biochemical assays that measure enzyme activity or binding events, and cell-based assays that assess cellular responses like viability or reporter gene expression. nih.gov

Phases of a Hypothetical HTS Campaign:

| Phase | Description |

| Assay Development | Creation and optimization of a robust and reproducible assay for the chosen biological target. |

| Primary Screening | The compound library, including this compound, is tested at a single concentration to identify "hits". |

| Hit Confirmation | Hits from the primary screen are re-tested to confirm their activity and rule out false positives. |

| Dose-Response Analysis | Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50). |

Application of Proteomics and Metabolomics in Pathway Elucidation

Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and small-molecule metabolites within a biological system, respectively. nih.govnih.gov These approaches can be invaluable for understanding the mechanism of action of a compound by revealing the cellular pathways it perturbs. nih.govplos.org

In a hypothetical study, cells or tissues treated with this compound would be compared to untreated controls. For proteomics, techniques like mass spectrometry-based shotgun proteomics would be used to identify and quantify thousands of proteins, highlighting those that are up- or down-regulated in response to the compound. nih.govmdpi.com This could point to specific signaling pathways or cellular processes that are affected.

Metabolomics studies, often utilizing LC-MS or NMR spectroscopy, would similarly identify changes in the levels of endogenous metabolites. nih.govmdpi.com Alterations in specific metabolic pathways, such as amino acid or lipid metabolism, could provide further insight into the compound's biological effects. nih.gov

Hypothetical Omics Workflow:

| Step | Proteomics | Metabolomics |

| Sample Preparation | Protein extraction, digestion into peptides. | Metabolite extraction. |

| Analytical Platform | LC-MS/MS. | LC-MS, GC-MS, or NMR. |

| Data Analysis | Protein identification and quantification, differential expression analysis. | Metabolite identification and quantification, pathway analysis. |

| Biological Interpretation | Identification of perturbed cellular pathways and networks. | Identification of altered metabolic pathways. |

While these advanced methodologies provide a clear framework for the in-depth study of a chemical compound, their specific application to this compound is not yet detailed in the scientific literature. Future research may shed light on the bioanalytical properties and biological activities of this molecule.

Future Directions and Emerging Research Avenues for N 2 Chloro 4 Methylphenyl 2 Hydroxyacetamide

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and development. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the grasp of human intuition. For N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide, AI and ML can be instrumental in accelerating the exploration of its therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prime area where AI can make a significant impact. itmedicalteam.plijert.orgjetir.org By developing QSAR models for a series of analogs of this compound, researchers can predict the biological activity of novel, unsynthesized derivatives. nih.gov These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to build a mathematical relationship with a specific biological activity. For instance, a QSAR study on cytotoxic 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides successfully combined 3D-pharmacophore modeling and QSAR analysis to explain their antitumor properties. nih.gov This approach allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted potency and a favorable ADME (absorption, distribution, metabolism, and excretion) profile for synthesis and experimental testing. researchgate.netnih.govrsc.org

Machine learning algorithms, such as random forests, support vector machines, and deep neural networks, can further enhance these predictive models. These algorithms can handle complex, non-linear relationships between molecular structure and activity, potentially leading to more accurate predictions. For example, a series of N-substituted acetamide (B32628) derivatives were identified as potent P2Y14R antagonists through a process that included molecular docking analysis, demonstrating the power of computational screening. nih.gov

The table below illustrates a hypothetical application of a machine learning-based QSAR model for predicting the inhibitory activity of this compound analogs against a hypothetical kinase target.

| Compound ID | Substitution on Phenyl Ring | Predicted IC50 (µM) | Key Molecular Descriptors |

| NCMH-001 | 2-chloro, 4-methyl (parent) | 5.2 | Molecular Weight, LogP, Polar Surface Area |

| NCMH-002 | 2-chloro, 4-ethyl | 3.8 | Increased Lipophilicity |

| NCMH-003 | 2-bromo, 4-methyl | 4.5 | Halogen Bonding Potential |

| NCMH-004 | 2-chloro, 4-methoxy | 7.1 | Increased Polarity |

This table is for illustrative purposes and does not represent actual experimental data.

Exploration of Multi-Targeting Strategies with this compound Scaffold

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of diseases, which often involve multiple biological pathways. Multi-target drugs, which are designed to interact with several targets simultaneously, offer a promising approach to enhance therapeutic efficacy and overcome drug resistance. The this compound scaffold, with its potential for diverse chemical modifications, is an excellent candidate for the development of multi-target inhibitors.

The design of multi-target ligands often involves the hybridization of pharmacophores from known inhibitors of different targets. For instance, researchers have designed and synthesized new cysteine-N-arylacetamide derivatives as potent urease inhibitors by combining the pharmacophoric features of cysteine and N-arylacetamides. researchgate.netnih.gov Similarly, the this compound core could be functionalized with moieties known to interact with other relevant biological targets.

A potential strategy could involve designing analogs that inhibit both a primary target and a resistance-conferring enzyme. For example, in the context of cancer therapy, a derivative could be designed to inhibit a specific kinase while also targeting a drug efflux pump. The table below outlines a conceptual framework for designing multi-target ligands based on the this compound scaffold.

| Target Combination | Design Strategy | Potential Therapeutic Area |

| Kinase A and Kinase B | Hybridization of pharmacophores from selective inhibitors of each kinase. | Oncology |

| Enzyme X and a Drug Transporter | Incorporation of a moiety known to block the transporter's activity. | Infectious Diseases |

| Receptor Y and an Ion Channel | Design of a molecule with dual binding modes. | Neurological Disorders |

Development of Advanced Research Tools and Probes based on the Compound

Chemical probes are essential tools for dissecting complex biological processes. A well-designed chemical probe should be potent, selective, and have a clear mechanism of action, allowing researchers to study the function of a specific protein in a cellular or in vivo context. scispace.com Given the potential biological activities of N-arylacetamides, derivatives of this compound could be developed into valuable research probes. researchgate.net

For example, if a specific biological target for this compound is identified, a fluorescently labeled version could be synthesized to visualize the localization of the target protein within cells. Alternatively, a biotinylated derivative could be created for use in pull-down assays to identify the protein's binding partners. The development of such probes would not only advance our understanding of the compound's mechanism of action but also contribute to the broader field of chemical biology.

Furthermore, photoaffinity labeling probes could be designed by incorporating a photoreactive group into the this compound structure. Upon photoactivation, these probes form a covalent bond with their target protein, enabling its identification and characterization.

This compound in New Materials Science Applications

While the primary focus of research on N-arylacetamides has been in the realm of medicinal chemistry, the unique structural features of this compound may also lend themselves to applications in materials science. The presence of aromatic rings, amide linkages, and a hydroxyl group provides opportunities for hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures.

The potential for this compound to form liquid crystals, gels, or other functional materials could be explored. The introduction of specific functional groups could also impart interesting photophysical or electronic properties. For instance, the incorporation of this scaffold into larger polymeric structures could lead to the development of new materials with tailored properties for applications in electronics, sensing, or catalysis. While this area is largely unexplored for this specific compound, the broader field of functional organic materials provides a rich context for future investigations.

Q & A

Q. What are the recommended synthetic routes for N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

- Amide bond formation : Reacting 2-chloro-4-methylaniline with hydroxyl-acetic acid derivatives under controlled pH (7–8) and temperature (60–80°C) to minimize side reactions .

- Purification : Flash chromatography (e.g., CH₂Cl₂/methanol gradients) or recrystallization from ethanol/water mixtures improves purity. Monitoring via TLC ensures intermediate stability .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acylating agent) and using anhydrous solvents (DMF, THF) reduces hydrolysis .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and what spectral markers should researchers prioritize?

- NMR : Focus on ¹H-NMR signals:

- Aromatic protons (δ 6.8–7.5 ppm, split patterns reflecting chloro-methyl substitution) .

- Hydroxyacetamide backbone (δ 2.1–2.3 ppm for CH₂, δ 10.2 ppm for NH) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3300 cm⁻¹) .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .

Q. How should stability studies be designed to evaluate the compound under varying pH and temperature conditions?

- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks, sampling weekly for HPLC analysis .

- pH stability : Prepare buffers (pH 2–9), monitor degradation via UV-Vis at 254 nm. Hydrolytic instability is expected in alkaline conditions (pH >8) .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence physicochemical properties and bioactivity?

- Chloro vs. methyl groups : The 2-chloro-4-methyl substitution enhances lipophilicity (logP ~2.5) compared to analogs, improving membrane permeability .

- Electronic effects : Chlorine’s electron-withdrawing nature increases electrophilicity, potentially enhancing interactions with nucleophilic biological targets (e.g., enzyme active sites) .

- Comparative studies : Replace chloro with fluoro or methoxy groups to assess SAR. Use DFT calculations to map electrostatic potential surfaces .

Q. What experimental strategies resolve discrepancies in crystallographic data during structural elucidation?

- Validation tools : Use SHELXL for refinement and PLATON to check for missed symmetry or twinning .

- Data collection : Ensure high-resolution (<1.0 Å) X-ray data. Anomalous scattering (e.g., Cu-Kα) aids in absolute configuration determination .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N-H···O) to refine packing models .

Q. How can researchers design mechanistic studies to investigate bioactivity in biological systems?

- In vitro assays : Screen against kinase/enzyme panels (e.g., tyrosine kinases) using fluorescence polarization or TR-FRET. IC₅₀ values guide target prioritization .

- In vivo models : Use rodent inflammation models (e.g., carrageenan-induced paw edema) with dose escalation (10–100 mg/kg) to assess efficacy vs. toxicity .

- Metabolic profiling : LC-MS/MS identifies hydroxylated or glucuronidated metabolites in liver microsomes .

Q. What computational approaches predict reactivity and target interactions?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., COX-2, PDB ID 5KIR) to map binding modes. Prioritize poses with ΔG < -8 kcal/mol .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

- QSAR models : Train on analogs’ bioactivity data (pIC₅₀) using MOE descriptors (e.g., polar surface area, H-bond donors) .

Q. How can synthetic routes be scaled for preclinical studies while maintaining purity?

- Process intensification : Transition from batch to flow chemistry for acylation steps, reducing reaction time by 50% .

- Quality control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progress .

- Crystallization engineering : Optimize cooling rates and anti-solvent addition (e.g., water) to control particle size distribution (10–50 µm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.